molecular formula C14H25NO4 B2837972 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide CAS No. 2320574-39-6

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide

Cat. No.: B2837972
CAS No.: 2320574-39-6
M. Wt: 271.357
InChI Key: DGYLGJGCDCUKFA-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description. Specific research applications, mechanisms of action, and biological data for this compound are not currently available in public scientific literature and must be confirmed by the supplier. N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates an oxane (tetrahydropyran) ring linked to a cyclopentyl scaffold via a carboxamide bridge, suggests potential as a core building block or intermediate in the synthesis of more complex bioactive molecules. The presence of the oxane ring is a feature of note, as saturated oxygen-containing heterocycles are known to be valuable in medicinal chemistry for their ability to influence the physicochemical properties of a molecule, such as its solubility and metabolic stability . Researchers may investigate this compound as a novel chemical entity for probing biological pathways or as a precursor in the development of targeted therapeutic agents. The 2-hydroxyethoxy side chain may offer a site for further chemical modification, potentially enhancing water solubility or allowing for conjugation. This product is intended for laboratory research purposes by qualified personnel only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c16-7-10-19-14(5-1-2-6-14)11-15-13(17)12-3-8-18-9-4-12/h12,16H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYLGJGCDCUKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2CCOCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide involves multiple steps, starting with the preparation of the cyclopentyl and hydroxyethoxy intermediates. These intermediates are then coupled with tetrahydro-2H-pyran-4-carboxamide under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The cyclopentyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted cyclopentyl derivatives. These products can be further utilized in different applications, including drug development and material science .

Scientific Research Applications

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Key Structural Features and Differences
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
N-{[1-(2-Hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide Cyclopentane + Oxane 2-Hydroxyethoxy, carboxamide linkage ~323.4 (estimated) Hydrophilic hydroxyethoxy group, oxane ring
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide Cyclopentane 4-Methoxyphenyl, carboxamide 295.38 Lipophilic methoxy group, aromatic rings
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane Diethylamino, 4-methoxyphenoxy ~331.4 (calculated) Small ring strain, dual aryloxy groups
N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide Cyclohexane Indazole, methoxyphenyl, methyl group ~434.5 (estimated) Bulky indazole substituent, methyl group
N-(2-(tert-Butyl)phenyl)-4'-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide Biphenyl tert-Butyl, pyridinyl, methoxy ~542.6 (estimated) High lipophilicity, aromatic stacking
Key Observations:
  • Ring Systems: The target compound’s cyclopentane-oxane hybrid contrasts with cyclopropane (), cyclohexane (), and biphenyl () cores in analogs.
  • Substituents : The 2-hydroxyethoxy group in the target compound enhances hydrophilicity compared to methoxy () or tert-butyl () groups. This could improve aqueous solubility and reduce logP values.
  • Carboxamide Linkage : A common feature across all compounds, suggesting shared synthetic routes (e.g., amide coupling, column chromatography ).
Key Observations:
  • Yields for carboxamide derivatives typically range from 61% to 78% , suggesting that the target compound’s synthesis may follow similar efficiency if analogous methods (e.g., amide bond formation, chromatography) are employed.

Physicochemical and Pharmacological Inferences

  • Solubility : The hydroxyethoxy group in the target compound likely improves solubility compared to methoxy-substituted analogs (), which are more lipophilic.
  • Metabolic Stability : The oxane ring may confer greater resistance to oxidative metabolism compared to cyclohexane () or cyclopropane () systems.
  • Target Binding : Bulky substituents (e.g., indazole in or biphenyl in ) may enhance target affinity but reduce bioavailability. The target compound’s balance of hydrophilicity and moderate steric bulk could optimize these properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyclopentane ring functionalization : Introducing the 2-hydroxyethoxy group via nucleophilic substitution or oxidation-reduction reactions (e.g., using ethylene glycol derivatives under controlled pH and temperature) .
  • Carboxamide coupling : Employing coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-oxane carboxylic acid, followed by purification via column chromatography .
  • Critical parameters : Solvent polarity (e.g., dichloromethane or tetrahydrofuran), reaction time (monitored via TLC), and temperature (often 0–25°C to avoid side reactions) significantly impact yield (typically 50–70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) resolve the cyclopentyl methyl, oxane, and carboxamide moieties. NOESY experiments confirm spatial proximity of the hydroxyethoxy group to the cyclopentane ring .
  • X-ray crystallography : Single-crystal analysis (e.g., using a Bruker CCD diffractometer) provides absolute stereochemistry and hydrogen-bonding patterns (e.g., O–H⋯O interactions stabilizing the cyclopentyl-oxane interface) .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 327.2) and fragmentation pathways .

Advanced Research Questions

Q. How can molecular modeling and crystallographic studies elucidate the conformational flexibility and stability of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Analyze torsional angles of the hydroxyethoxy side chain and cyclopentane ring using software like Gaussian or AMBER. Compare with X-ray data to identify low-energy conformers .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carboxamide group to predict stability under physiological conditions .
  • Crystallographic fragment screening : Co-crystallize the compound with target proteins (e.g., enzymes) to map binding pockets and assess induced-fit flexibility .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Dose-response standardization : Replicate assays (e.g., enzyme inhibition or cell viability) under identical conditions (pH, temperature, solvent controls) to isolate confounding variables .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent in vitro vs. in vivo results .
  • Comparative SAR analysis : Benchmark against analogs (e.g., N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide) to determine if structural variations (e.g., halogen substitution) alter target affinity .

Q. How do modifications to the cyclopentyl or oxane moieties affect the compound’s pharmacokinetic properties and target selectivity?

  • Methodological Answer :

  • Substituent engineering : Replace the hydroxyethoxy group with methoxy or ethoxy variants to assess logP changes (via HPLC) and membrane permeability (Caco-2 assays) .
  • Isosteric replacements : Substitute the oxane ring with tetrahydropyran or cyclohexane to evaluate metabolic stability (e.g., microsomal half-life in liver S9 fractions) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors (e.g., the carboxamide oxygen) for target engagement .

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